rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZGDPDWWQMOT-GWCFXTLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCOCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]12CCOC[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis begins with readily available precursors to assemble the octahydropyrano[3,4-c]pyrrolidine scaffold. Common starting materials include:
Synthetic Routes
Intramolecular Cyclization for Bicyclic Core Formation
The octahydropyrano[3,4-c]pyrrolidine scaffold is constructed via intramolecular 1,5-hydrogen atom transfer reactions promoted by phosphoramidyl or carbamoyl radicals. This method enables stereoselective formation of the fused bicyclic system:
- Radical Initiation : A γ-butyrolactone derivative is treated with a radical initiator (e.g., AIBN) and a hydrogen donor (e.g., triethylsilane) to generate a carbon-centered radical.
- Cyclization : The radical undergoes 1,5-hydrogen transfer, forming the pyrano-pyrrolidine ring system with retention of configuration at the stereogenic centers.
Reaction Conditions :
Boc Protection of the Amine Group
The Boc group is introduced to stabilize the amine during subsequent reactions. Two primary methods are documented:
Method A: Mixed Anhydride Approach (Patent CN102020589B)
- Activation : N-Boc-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form a mixed anhydride.
- Condensation : The anhydride reacts with benzylamine, yielding a Boc-protected intermediate.
- Deprotection : Acidic cleavage of the benzyl group (e.g., HCl/dioxane) followed by carbamate formation with tert-butoxycarbonyl chloride.
Key Data :
Method B: Carbamoyl-Imidazole Route (RSC Adv., 2014)
- Imidazole Activation : Alcohol precursors react with carbonyl-di-imidazole (CDI) to form carbamoyl-imidazoles.
- Salt Formation : Conversion to imidazolium salts enhances reactivity.
- Amine Coupling : Reaction with tert-butylamine introduces the Boc group.
Key Data :
Stereochemical Control and Racemic Mixture Resolution
The target compound’s rac designation necessitates careful management of stereochemistry:
- Chiral Pool Synthesis : Using N-Boc-D-Serine ensures a defined (R)-configuration at one center, while the cyclization step produces a racemic mixture at the 3a and 7a positions.
- Resolution Techniques : Chromatographic separation (e.g., chiral HPLC) or diastereomeric salt formation resolves enantiomers, though the rac form is often retained for pharmacological screening.
Reaction Optimization and Challenges
Cyclization Side Reactions
- Over-Oxidation : Prolonged reaction times or excessive initiator concentrations lead to pyrrole ring oxidation. Mitigated by strict temperature control (80–100°C) and initiator stoichiometry.
- Ring Strain : The fused bicyclic system’s strain complicates purification. Gradient chromatography (hexane/ethyl acetate) isolates the product.
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is labile under acidic conditions, enabling its removal to yield a free amine. This reaction is critical for further functionalization of the pyrrolidine nitrogen.
Key Findings :
-
Deprotection efficiency exceeds 95% under optimized conditions.
-
The Boc group remains stable to basic and nucleophilic environments, enabling orthogonal protection strategies .
Nucleophilic Substitution at the Carbamate Nitrogen
The carbamate nitrogen can participate in nucleophilic reactions, particularly under basic conditions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C, 12 hr | N-Alkylated carbamate derivatives | |
| Acylation | Acetyl chloride, Et₃N, THF, 0°C → 25°C | N-Acylated products |
Notes :
Oxidation of the Pyrrolidine Ring
The saturated pyrrolidine moiety undergoes oxidation to form pyrrolidinone derivatives.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| m-CPBA (meta-chloroperbenzoic acid) | DCM, 0°C → 25°C, 6 hr | Pyrrolidin-2-one derivative | |
| H₂O₂, Na₂WO₄ | MeOH/H₂O, 50°C, 24 hr | Epoxide formation (minor pathway) |
Key Insight :
-
Oxidation regioselectivity depends on steric and electronic factors within the bicyclic framework.
Reductive Functionalization
The compound participates in hydrogenolysis and other reductive transformations.
Coupling Reactions
The deprotected amine serves as a nucleophile in peptide coupling and cross-coupling reactions.
Applications :
Ring-Opening Reactions
Controlled ring-opening of the pyran moiety enables access to linear intermediates.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HBr/AcOH | 25°C, 2 hr | Linear amino alcohol hydrobromide | |
| LiAlH₄ | THF, reflux, 4 hr | Reduced diol derivative |
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development :
- Rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate has been explored as a potential lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various diseases.
- Case Study : In research focused on neuroprotective agents, derivatives of this compound were synthesized and evaluated for their efficacy in preventing neuronal cell death in models of neurodegeneration.
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The presence of the pyrrolidine structure may contribute to its ability to disrupt bacterial cell membranes.
- Research Findings : A study demonstrated that certain analogs showed significant inhibition of bacterial growth in vitro, suggesting potential for development into new antimicrobial agents.
Applications in Materials Science
-
Polymer Chemistry :
- The compound serves as a building block for synthesizing polymers with specific functionalities. Its ability to undergo polymerization reactions allows for the creation of novel materials with tailored properties.
- Example : Polymers derived from rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate have been used to develop coatings with improved adhesion and durability.
-
Nanomaterials :
- Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its unique structure can facilitate the formation of nanoparticles with specific surface characteristics.
- Findings : Studies have shown that nanoparticles synthesized using this scaffold exhibit enhanced catalytic activity in chemical reactions.
Synthesis and Modification
The synthesis of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate typically involves multi-step organic reactions which include:
- Formation of the pyrrolidine and pyran rings through cyclization reactions.
- Carbamate formation via reaction with isocyanates or carbamates.
- Purification processes such as recrystallization or chromatography.
Mechanism of Action
The mechanism of action of rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a bicyclic pyrano[3,4-c]pyrrolidine core with a tert-butyl carbamate (Boc) protecting group attached via a methylene linker .
- The stereochemistry (3aR,7aR) defines the spatial arrangement of the fused pyran-pyrrolidine ring system .
Comparison with Structurally Similar Compounds
Key compounds for comparison include Boc-protected bicyclic amines, pyrano-pyrrolidine derivatives, and related intermediates.
Table 1: Structural and Functional Comparisons
Key Findings
Stereochemical Complexity :
- The target compound’s (3aR,7aR) configuration distinguishes it from racemic mixtures (e.g., rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl} derivatives in Enamine’s catalog ). This stereochemistry impacts binding affinity in chiral environments .
Protection/Deprotection Strategies :
- Unlike tert-butyl (1S,3R)-3-(6-tosyl-pyrrolotriazolopyrazin-1-yl)cyclopentylcarbamate , the target compound lacks heteroaromatic substituents, simplifying Boc removal under mild acidic conditions (e.g., HCl/dioxane) .
Commercial Viability :
- Priced significantly higher (€941/50 mg) than simpler Boc-protected amines (e.g., tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl] carbamate, €331/25 mg ), reflecting its complex synthesis and niche applications.
Reactivity and Stability: The pyrano-pyrrolidine core enhances rigidity compared to linear analogs like tert-butyl carbamates with cyclopentane backbones . This rigidity may improve metabolic stability in vivo .
Biological Activity
Rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 1416263-23-4
- Purity : ≥ 97%
The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the octahydropyrano[3,4-c]pyrrole moiety is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Gram-positive Activity : The compound shows effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 μg/mL). These findings suggest a mechanism involving disruption of bacterial membrane integrity, leading to cell lysis .
- Gram-negative Activity : Limited activity has been observed against Gram-negative bacteria, indicating a potential selectivity towards Gram-positive pathogens. This selectivity is beneficial in reducing the risk of disrupting normal flora while targeting pathogenic strains .
The proposed mechanism for the antimicrobial action of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves:
- Membrane Depolarization : The compound induces depolarization of the bacterial cytoplasmic membrane, which dissipates the membrane potential necessary for ATP production and nutrient transport.
- Bactericidal Activity : It exhibits bactericidal effects rather than merely bacteriostatic effects, making it suitable for treating severe infections caused by resistant bacteria .
Study 1: Efficacy Against MRSA
In a controlled laboratory setting, rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate was tested against MRSA strains. Results demonstrated a significant reduction in bacterial counts after treatment with the compound compared to untreated controls. The minimum inhibitory concentration (MIC) was established at 1 μg/mL, showcasing its potency .
Study 2: Selectivity Profile
A comparative study evaluated the cytotoxicity of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate against mammalian cell lines (lung MCR-5 and skin BJ fibroblast). The compound exhibited low cytotoxicity with an IC50 value significantly higher than its MIC against bacterial strains, indicating a favorable therapeutic index for potential clinical applications .
Q & A
Q. Advanced
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry.
- Vibrational circular dichroism (VCD) : Detects subtle conformational differences in enantiomers.
- Advanced NMR : - HSQC and NOESY correlate spatial arrangements of protons and carbons.
For example, cross-peaks between the pyrrolidine N–H and pyran oxygen in NOESY confirm the fused ring conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
